molecular formula C6H7N B3334261 Aniline-4-13C CAS No. 55147-71-2

Aniline-4-13C

Cat. No.: B3334261
CAS No.: 55147-71-2
M. Wt: 94.12 g/mol
InChI Key: PAYRUJLWNCNPSJ-OUBTZVSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline-4-13C can be synthesized through various methods. One common approach involves the reduction of nitrobenzene-4-13C. The nitro group is introduced to benzene via nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), followed by reduction using reagents such as zinc (Zn), tin (Sn), or iron (Fe) with hydrochloric acid (HCl) .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The nitrobenzene-4-13C is produced in bulk and subsequently reduced to this compound using catalytic hydrogenation or other reduction methods .

Chemical Reactions Analysis

Types of Reactions: Aniline-4-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aniline-4-13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of Aniline-4-13C is primarily related to its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This helps in understanding molecular structures, reaction mechanisms, and dynamic processes .

Comparison with Similar Compounds

Uniqueness: Aniline-4

Properties

IUPAC Name

(413C)cyclohexatrienamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=[13CH]1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437383
Record name Aniline-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55147-71-2
Record name Aniline-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55147-71-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aniline-4-13C
Reactant of Route 2
Aniline-4-13C
Reactant of Route 3
Aniline-4-13C
Reactant of Route 4
Aniline-4-13C
Reactant of Route 5
Aniline-4-13C
Reactant of Route 6
Aniline-4-13C

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